molecular formula C20H21N5O3S B2438324 3-(4-((3-Methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(pyridin-2-yl)pyridazine CAS No. 1351655-33-8

3-(4-((3-Methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(pyridin-2-yl)pyridazine

Cat. No.: B2438324
CAS No.: 1351655-33-8
M. Wt: 411.48
InChI Key: SIGJIBWHFRTYTP-UHFFFAOYSA-N
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Description

3-(4-((3-Methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(pyridin-2-yl)pyridazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a methoxyphenyl group, a sulfonyl piperazine moiety, and a pyridazine ring, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((3-Methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(pyridin-2-yl)pyridazine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a piperazine derivative reacts with a sulfonyl chloride in the presence of a base to form the sulfonyl piperazine intermediate. This intermediate is then coupled with a pyridazine derivative under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize the output.

Chemical Reactions Analysis

Types of Reactions

3-(4-((3-Methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(pyridin-2-yl)pyridazine undergoes various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group yields phenolic compounds, while reduction of the sulfonyl group results in sulfides.

Scientific Research Applications

3-(4-((3-Methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(pyridin-2-yl)pyridazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-((3-Methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(pyridin-2-yl)pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-((3-Methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(pyridin-3-yl)pyridazine
  • 3-(4-((3-Methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(pyridin-4-yl)pyridazine

Uniqueness

Compared to similar compounds, 3-(4-((3-Methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(pyridin-2-yl)pyridazine exhibits unique properties due to the specific positioning of the pyridazine and pyridine rings. This structural arrangement influences its reactivity and interaction with biological targets, making it a compound of significant interest in various research fields.

Biological Activity

The compound 3-(4-((3-Methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(pyridin-2-yl)pyridazine represents a novel class of pyridazine derivatives with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological contexts, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The key components include:

  • Pyridazine core : A heterocyclic structure known for various pharmacological properties.
  • Piperazine moiety : Often associated with psychoactive effects and modulation of neurotransmitter systems.
  • Methoxyphenylsulfonyl group : Enhances solubility and may influence receptor interactions.

Research indicates that compounds similar to this pyridazine derivative can modulate several biological pathways:

  • Signal Transduction Pathways : Pyridazine derivatives have been shown to impact cellular signaling, particularly in inflammatory processes and neurodegenerative diseases like Alzheimer's .
  • Neuroprotective Effects : The compound potentially inhibits neuroinflammation and protects neuronal cells from damage, which is crucial in treating neurodegenerative disorders .
  • Antimicrobial Activity : Similar compounds have demonstrated antibacterial properties against various pathogens, suggesting a broad-spectrum antimicrobial potential .

Biological Activity Studies

A series of studies have been conducted to evaluate the biological activity of related compounds, providing insights into the potential effects of the target molecule.

Table 1: Summary of Biological Activities

Study ReferenceActivity AssessedFindings
Anti-inflammatoryInhibition of pro-inflammatory cytokines in vitro.
AntibacterialModerate to strong activity against Gram-positive bacteria.
Binding affinityStrong binding to BSA indicating potential for drug formulation.

Case Studies

  • Neuroinflammation : A study demonstrated that a related pyridazine compound significantly reduced markers of inflammation in animal models of Alzheimer’s disease. This suggests that the compound may be effective in modulating neuroinflammatory responses .
  • Antimicrobial Efficacy : In vitro tests showed that derivatives with similar structures exhibited notable antibacterial effects against Salmonella typhi and Bacillus subtilis, indicating a potential therapeutic role in infectious diseases .
  • Binding Studies : Research involving binding affinity assays revealed that the compound interacts effectively with serum albumin (BSA), which is critical for understanding its pharmacokinetics and bioavailability .

Properties

IUPAC Name

3-[4-(3-methoxyphenyl)sulfonylpiperazin-1-yl]-6-pyridin-2-ylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3S/c1-28-16-5-4-6-17(15-16)29(26,27)25-13-11-24(12-14-25)20-9-8-19(22-23-20)18-7-2-3-10-21-18/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGJIBWHFRTYTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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